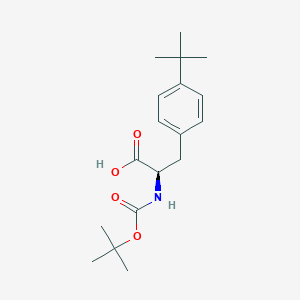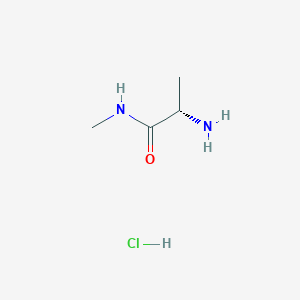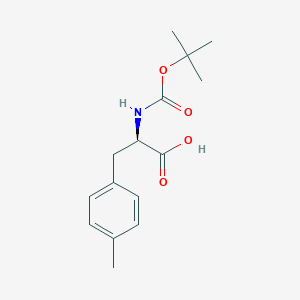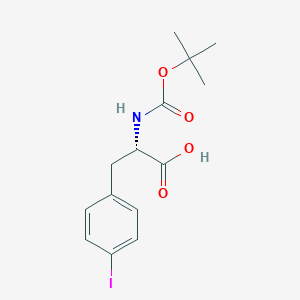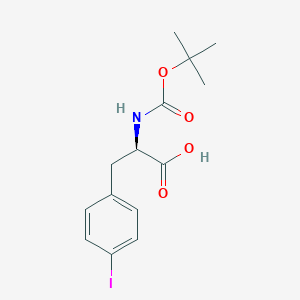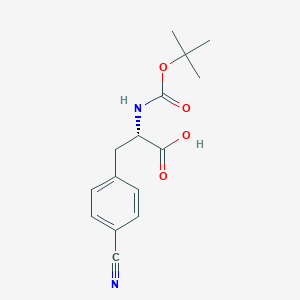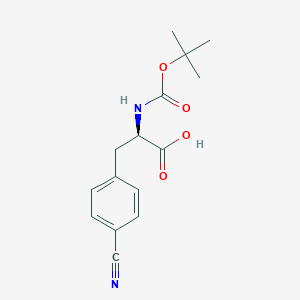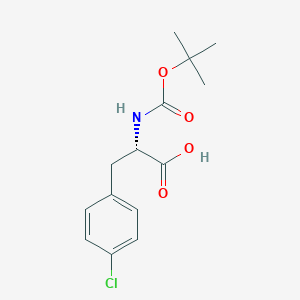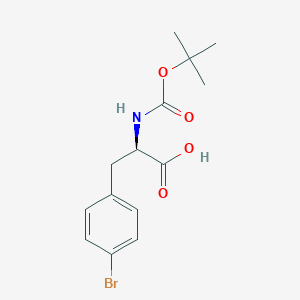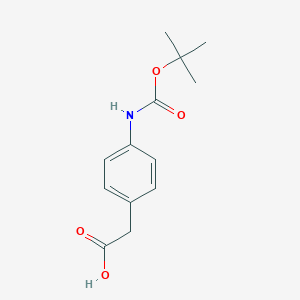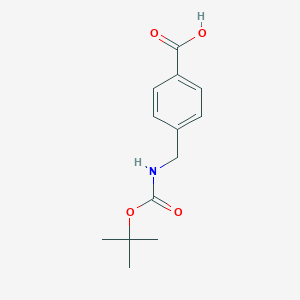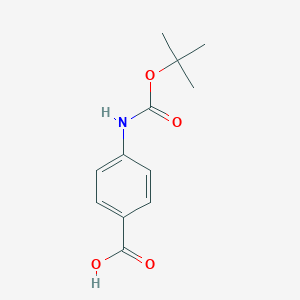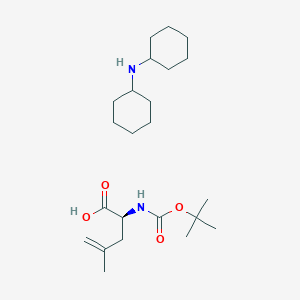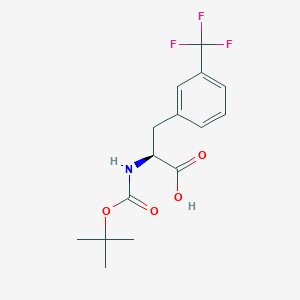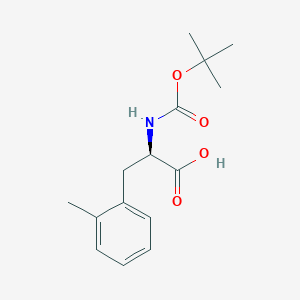
Boc-2-methyl-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-2-methyl-D-phenylalanine is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It appears as a white powder and is used in chemistry .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as Boc-2-methyl-D-phenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed .
Molecular Structure Analysis
The molecular structure of Boc-2-methyl-D-phenylalanine is represented by the SMILES string CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C .
Chemical Reactions Analysis
The Boc group in Boc-2-methyl-D-phenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Physical And Chemical Properties Analysis
Boc-2-methyl-D-phenylalanine has a boiling point of 442.5±40.0 °C (Predicted), a melting point of 116 °C, and a density of 1.140±0.06 g/cm3 (Predicted) . It is insoluble in water .
Aplicaciones Científicas De Investigación
Chelation Therapy Research
Boc-2-methyl-D-phenylalanine may be studied for its potential use in chelation therapy. Derivatives of phenylalanine, like the ones mentioned in a study from Springer, have been synthesized and shown to be powerful ferrous ion chelators, which could protect against oxidative damage by removing iron .
Synthesis of Amide Derivatives
Research into the synthesis of amide derivatives from phenylalanine is another potential application. The same study indicates that derivatives of 4-nitro-L-phenylalanine were synthesized with good yield, suggesting that Boc-2-methyl-D-phenylalanine could also be used in similar synthetic pathways .
Electrochemical Applications
Chiral poly[(3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-3-yl)methyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate] (PProDOT-Boc-Phe), a derivative of Boc-phenylalanine, has been used to create modified electrodes with good reversible redox activities. This suggests that Boc-2-methyl-D-phenylalanine could be researched for electrochemical applications .
Proteomics Research
The compound’s potential use in proteomics research is another area of interest. VWR mentions that they provide solutions for various life sciences fields, including proteomics, indicating that Boc-2-methyl-D-phenylalanine might be used in this field as well .
Genomics Research
Similarly, genomics research could benefit from the use of Boc-2-methyl-D-phenylalanine in studying gene expression and function, as suggested by the range of life science research solutions provided by VWR .
Cell Biology Research
Cell biology research is another field where Boc-2-methyl-D-phenylalanine could be applied, particularly in studying cell signaling pathways and molecular interactions .
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOCPOJLMLJAR-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427279 |
Source


|
| Record name | Boc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-methyl-D-phenylalanine | |
CAS RN |
80102-29-0 |
Source


|
| Record name | Boc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

